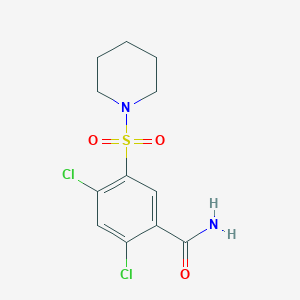![molecular formula C14H20ClNO2 B4986203 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4986203.png)
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine, also known as CHEEP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHEEP belongs to the class of pyrrolidine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine is not fully understood, but it is believed to act through multiple pathways. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine also inhibits the activity of the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to improve mitochondrial function and energy metabolism. In addition, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have vasodilatory effects and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its high potency and selectivity. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of using 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine is its limited solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine and its effects on various signaling pathways.
Méthodes De Synthèse
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine can be synthesized through a multistep process that involves the reaction of 2-(2-chlorophenoxy)ethanol with 1-methyl-2-pyrrolidinone in the presence of a base. The resulting intermediate is then reacted with ethylene oxide to form the final product, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine. The purity and yield of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine can be improved through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In cancer research, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been studied for its ability to inhibit the growth and proliferation of cancer cells. In cardiovascular diseases, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have vasodilatory effects and improve cardiac function.
Propriétés
IUPAC Name |
1-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-5-1-2-6-14(13)18-12-11-17-10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIYLBEROZQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)
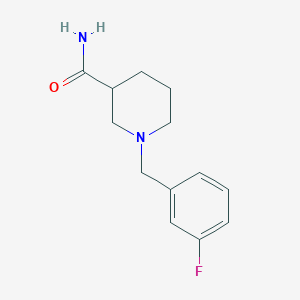
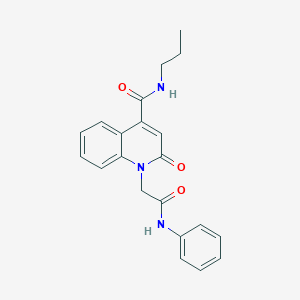
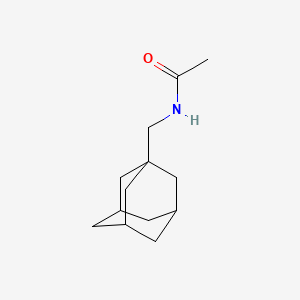

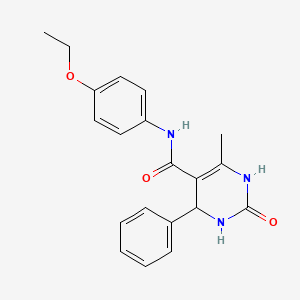
![8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)
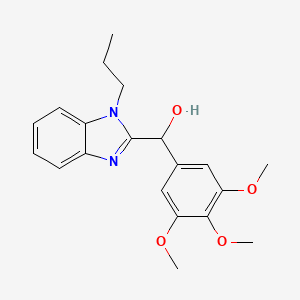
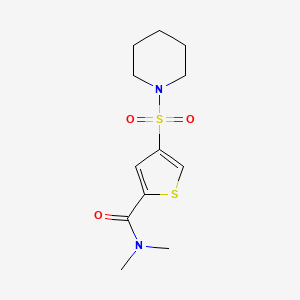
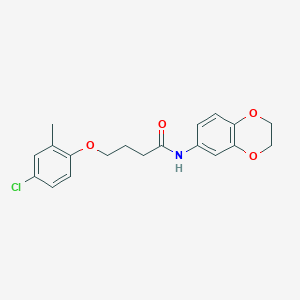
![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)

